molecular formula C7H10ClF3N2O B13552924 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride

Cat. No.: B13552924
M. Wt: 230.61 g/mol
InChI Key: BYASGEKRJOMBQL-FHAQVOQBSA-N
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Description

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride is a compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a diazabicycloheptane core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride typically involves the following steps:

    Formation of the Diazabicycloheptane Core: This can be achieved through a series of cyclization reactions starting from simple amine precursors.

    Introduction of the Trifluoroethanone Group: This step involves the reaction of the diazabicycloheptane core with a trifluoroacetylating agent under controlled conditions.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride
  • 2-azabicyclo[2.2.1]heptane derivatives
  • Bicyclo[2.2.1]heptan-2-one derivatives

Uniqueness

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H10ClF3N2O

Molecular Weight

230.61 g/mol

IUPAC Name

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethanone;hydrochloride

InChI

InChI=1S/C7H9F3N2O.ClH/c8-7(9,10)6(13)12-3-4-1-5(12)2-11-4;/h4-5,11H,1-3H2;1H/t4-,5-;/m0./s1

InChI Key

BYASGEKRJOMBQL-FHAQVOQBSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C(=O)C(F)(F)F.Cl

Canonical SMILES

C1C2CNC1CN2C(=O)C(F)(F)F.Cl

Origin of Product

United States

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